1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H19N3O and its molecular weight is 365.436. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar quinoline derivatives have been reported to inhibit vegfr-2 , a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis .
Mode of Action
It’s known that quinoline derivatives can disrupt cell migration, dna intercalation, inhibit angiogenesis, and induce apoptosis .
Biochemical Pathways
The compound likely affects the VEGFR-2 signaling pathway, leading to the inhibition of angiogenesis . This disruption could result in the arrest of the cell cycle at the G1 phase and the induction of apoptosis .
Pharmacokinetics
The pharmacokinetic properties of similar quinoline derivatives have been studied .
Result of Action
The compound’s action likely results in the inhibition of angiogenesis, cell cycle arrest at the G1 phase, and the induction of apoptosis . It may also upregulate the expression of proteins that trigger apoptosis, such as increased Bax, decreased Bcl-2, and an increased Bax/Bcl-2 ratio .
Biochemical Analysis
Biochemical Properties
Quinoline-containing pyrazole heterocycles have been found to possess excellent tumor growth inhibition properties and binding properties with different protein kinases .
Cellular Effects
Quinoline derivatives have been reported to exhibit significant results through different mechanisms, including inhibition of tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Molecular Mechanism
It is known that quinoline-containing pyrazole heterocycles can act as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-6-4-3-5-7-17)26-27(24)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGDMASZKZJGBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.